Chain Length and Linker Atom Count: Precision Spacing for PROTAC Ternary Complex Formation
m-PEG36-amine provides a defined 109-atom (130.0 Å) linker length . This specific length is critical for achieving optimal spatial separation between the E3 ligase ligand and the target protein warhead in PROTAC design. Systematic studies demonstrate that PROTAC linker length significantly modulates degradation efficiency; for instance, varying linker atom count from 12 to 29 atoms altered DC₅₀ values from 3 nM to 292 nM and Dmax from 96% to 76% in a BTK degradation model [1]. While m-PEG36-amine's 109 atoms places it in a longer-range category suited for targets requiring extended reach, its precise monodisperse nature eliminates the batch-to-batch variability that plagues polymeric PEG linkers, which can span a range of molecular weights and conformations [2].
| Evidence Dimension | Linker atom count / length |
|---|---|
| Target Compound Data | 109 atoms, 130.0 Å |
| Comparator Or Baseline | m-PEG24-amine: ~72 atoms, ~86 Å; m-PEG48-amine: ~144 atoms, ~172 Å (estimated based on per-unit increments of ~3.03 atoms and ~3.6 Å per EG unit) |
| Quantified Difference | +37 atoms / +44 Å vs. m-PEG24; -35 atoms / -42 Å vs. m-PEG48 |
| Conditions | Calculated from dPEG structural parameters; monodisperse PEG amines |
Why This Matters
The 109-atom length directly influences ternary complex geometry and degradation efficiency in PROTAC applications, and selecting an alternative linker length without empirical validation risks suboptimal target engagement.
- [1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. doi:10.37349/etat.2020.00018 View Source
- [2] Sinopeg. (2026). How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? Retrieved from https://www.sinopeg.com/how-does-monodisperse-polyethylene-glycol-enhance-the-performance-of-protac-drugs.html View Source
